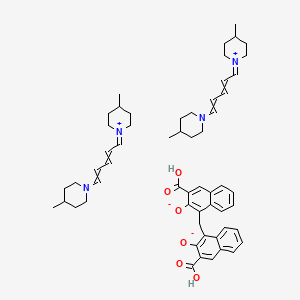
Benzoic acid, p-amino-, 2-(2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, p-amino-, 2-(2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride is a complex organic compound known for its applications in various fields, including medicine and chemistry. This compound is a derivative of benzoic acid and is characterized by the presence of multiple ethoxy groups and a diethylamino group, making it a versatile molecule with unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, p-amino-, 2-(2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride typically involves a multi-step process. One common method starts with the esterification of p-nitrobenzoic acid to form its ethyl ester, followed by the reduction of the nitro group to an amino group. The resulting p-amino benzoic acid ethyl ester is then subjected to a series of etherification reactions to introduce the ethoxy groups. Finally, the diethylamino group is introduced through a substitution reaction, and the compound is converted to its hydrochloride salt form .
Industrial Production Methods
In industrial settings, the production of this compound often utilizes continuous-flow synthesis techniques to optimize reaction times and yields. This method allows for high conversion rates and selectivity, making it suitable for large-scale production .
化学反应分析
Types of Reactions
Benzoic acid, p-amino-, 2-(2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines .
科学研究应用
Benzoic acid, p-amino-, 2-(2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Medicine: It is used in the formulation of local anesthetics and other pharmaceutical preparations.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of benzoic acid, p-amino-, 2-(2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The diethylamino group plays a crucial role in blocking nerve impulses by reducing the permeability of neuronal membranes to sodium ions. This action results in the compound’s anesthetic effects, making it useful in medical applications .
相似化合物的比较
Similar Compounds
Procaine: Another local anesthetic with a similar structure but fewer ethoxy groups.
Benzocaine: An ethyl ester of p-aminobenzoic acid, commonly used as a topical anesthetic.
Lidocaine: A widely used local anesthetic with a different structural framework but similar pharmacological effects.
Uniqueness
The uniqueness of benzoic acid, p-amino-, 2-(2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride lies in its multiple ethoxy groups, which enhance its solubility and bioavailability compared to other similar compounds. This structural feature makes it a valuable compound in various applications, particularly in the pharmaceutical industry .
属性
CAS 编号 |
73698-75-6 |
|---|---|
分子式 |
C21H37ClN2O6 |
分子量 |
449.0 g/mol |
IUPAC 名称 |
2-[2-[2-[2-[2-(4-aminobenzoyl)oxyethoxy]ethoxy]ethoxy]ethoxy]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C21H36N2O6.ClH/c1-3-23(4-2)9-10-25-11-12-26-13-14-27-15-16-28-17-18-29-21(24)19-5-7-20(22)8-6-19;/h5-8H,3-4,9-18,22H2,1-2H3;1H |
InChI 键 |
UPRPCUSNRFCFEA-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CC)CCOCCOCCOCCOCCOC(=O)C1=CC=C(C=C1)N.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


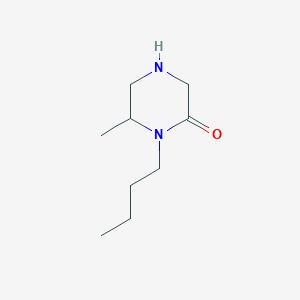
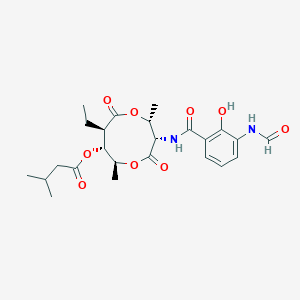
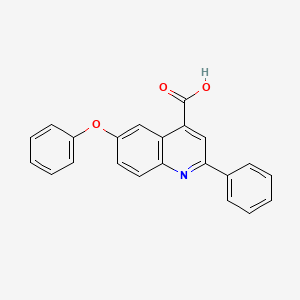
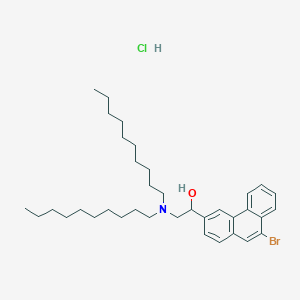
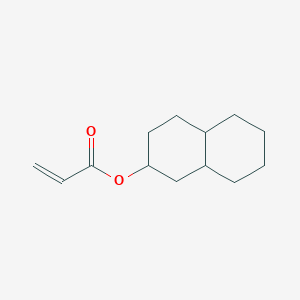
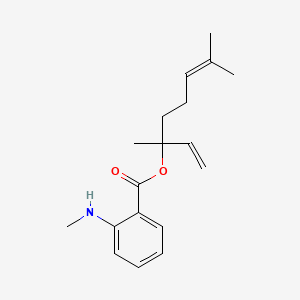
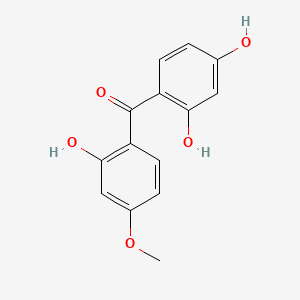
![Dimethyl-octadec-9-enyl-[3-(trimethylazaniumyl)propyl]azanium](/img/structure/B13755817.png)

![(S)-tert-butyl 1-(benzo[d]oxazol-2-yl)ethylcarbamate](/img/structure/B13755826.png)
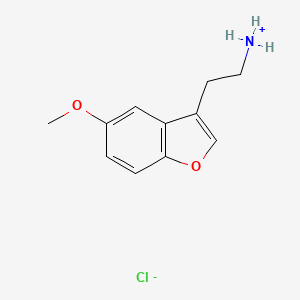
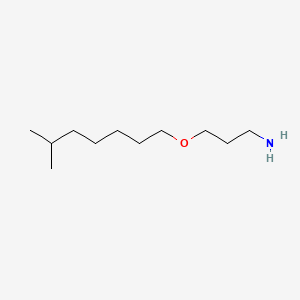
![2-[2-(1-Phenylpyrazol-4-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium;iodide](/img/structure/B13755845.png)
